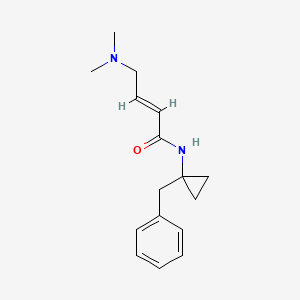
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide, also known as BDAB, is a synthetic compound that has gained attention in the scientific community due to its unique structure and potential applications in various fields of research. BDAB is a cyclic amide that contains both a cyclopropyl and a dimethylamino group, making it a valuable tool for studying the effects of these functional groups on biological systems. In
Mécanisme D'action
The mechanism of action of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide is not fully understood, but it is believed to act as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin. This means that (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide prevents these neurotransmitters from being taken back up into the presynaptic neuron, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration is thought to underlie the behavioral and cognitive effects of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide.
Biochemical and Physiological Effects:
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been found to increase locomotor activity, enhance memory consolidation, and produce antidepressant-like effects. (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has also been shown to induce apoptosis in cancer cells, as mentioned previously.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. This allows researchers to study the effects of these neurotransmitters on behavior and cognition without the confounding effects of other neurotransmitters. However, one limitation of using (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for use in experiments.
Orientations Futures
There are several future directions for research on (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. One area of interest is in developing more efficient synthesis methods to increase the yield of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. Another area of research is in further investigating the potential use of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide as an anticancer agent. Additionally, (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide could be used in combination with other drugs to study their interactions and potential synergistic effects. Finally, more research is needed to fully understand the mechanism of action of (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide and its effects on behavior and cognition.
Méthodes De Synthèse
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide can be synthesized using a multistep process starting from commercially available materials. The first step involves the reaction of 1-benzylcyclopropylamine with acrylonitrile to form a cyano-substituted intermediate. This intermediate is then reduced to the corresponding amine using lithium aluminum hydride. The final step involves the reaction of the amine with dimethylaminoethyl chloride to form (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide. The overall yield of this process is approximately 25%.
Applications De Recherche Scientifique
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has been found to act as a selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in regulating mood, motivation, and reward. This makes (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide a valuable tool for studying the effects of these neurotransmitters on behavior and cognition.
In addition to its potential applications in neuroscience, (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide has also been investigated for its potential use as an anticancer agent. Studies have shown that (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of a protein called Bcl-2. This makes (E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide a promising candidate for further development as a cancer treatment.
Propriétés
IUPAC Name |
(E)-N-(1-benzylcyclopropyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-18(2)12-6-9-15(19)17-16(10-11-16)13-14-7-4-3-5-8-14/h3-9H,10-13H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVOGTGZXDDUKW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-Benzylcyclopropyl)-4-(dimethylamino)but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Oxo-4H-1,4-benzoxazin-6-yl)ethyl]prop-2-ynamide](/img/structure/B2859697.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859699.png)


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859702.png)

![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)


![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)
![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)


![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)